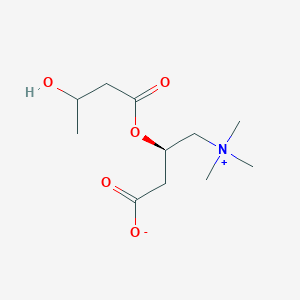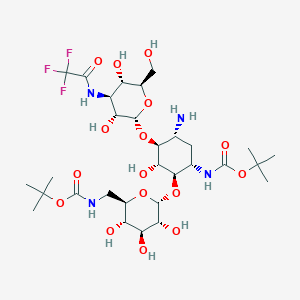
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes a chloro-substituted indole core, benzyl groups, and a hydrobromide salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole undergoes alkylation with 3-methylbutyl halide in the presence of a strong base like sodium hydride.
Benzylation: The final step involves benzylation using benzyl chloride and a base such as potassium carbonate.
Formation of Hydrobromide Salt: The free base is converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzylic positions.
Reduction: Reduction reactions can target the chloro group or the indole ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro position or the benzylic positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium cyanide.
Major Products
Oxidation: Products may include indole N-oxides or benzylic alcohols.
Reduction: Products may include dechlorinated indoles or reduced indole rings.
Substitution: Products may include substituted indoles with various functional groups replacing the chloro or benzylic positions.
Aplicaciones Científicas De Investigación
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloro and benzyl groups can influence its binding affinity and specificity, while the indole core can participate in π-π stacking interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole: The free base form without the hydrobromide salt.
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrochloride: The hydrochloride salt form.
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;acetate: The acetate salt form.
Uniqueness
The hydrobromide salt form of 3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole is unique due to its specific solubility and stability properties, which can influence its reactivity and application in various fields. The presence of the hydrobromide salt can also affect its pharmacokinetic and pharmacodynamic profiles in medicinal applications.
Propiedades
Fórmula molecular |
C28H33BrClN |
|---|---|
Peso molecular |
498.9 g/mol |
Nombre IUPAC |
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide |
InChI |
InChI=1S/C28H32ClN.BrH/c1-21(2)16-17-30-22(3)28(19-23-10-6-4-7-11-23,20-24-12-8-5-9-13-24)26-18-25(29)14-15-27(26)30;/h4-15,18,21-22H,16-17,19-20H2,1-3H3;1H |
Clave InChI |
WPYPZKIJTLGKGK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=C(N1CCC(C)C)C=CC(=C2)Cl)(CC3=CC=CC=C3)CC4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone](/img/structure/B13408086.png)




![[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13408120.png)





![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)

